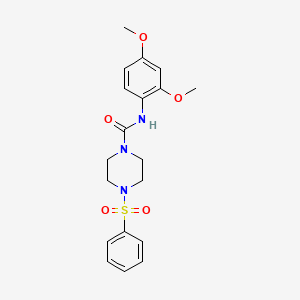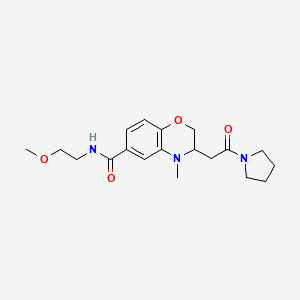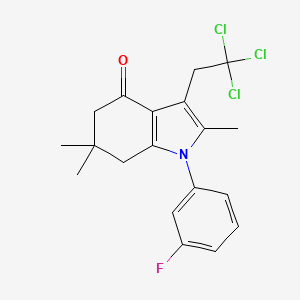![molecular formula C25H24N2O6 B5315755 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5315755.png)
4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid, also known as FIAC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for further exploration.
Mechanism of Action
The mechanism of action of 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the migration and invasion of cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid has been found to have several unique biochemical and physiological effects. In addition to its anti-tumor effects, 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments is its potential anti-tumor effects. 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further exploration in cancer research. However, one limitation of using 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid.
Future Directions
There are several potential future directions for research on 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid. One area of interest is the development of new 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid derivatives that have improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid, which could lead to the development of new drugs that target similar signaling pathways. Finally, further studies are needed to determine the potential applications of 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid in the treatment of other diseases, such as inflammatory diseases.
Synthesis Methods
The synthesis of 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid involves several steps, including the reaction of 4-aminobenzoic acid with isobutyl chloroformate to form 4-(isobutoxycarbonylamino)benzoic acid. This intermediate is then reacted with 2-furylacrylic acid to produce 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid.
Scientific Research Applications
4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. Several studies have found that 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid has anti-tumor effects and can inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-16(2)15-33-20-11-7-17(8-12-20)23(28)27-22(14-21-4-3-13-32-21)24(29)26-19-9-5-18(6-10-19)25(30)31/h3-14,16H,15H2,1-2H3,(H,26,29)(H,27,28)(H,30,31)/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETYGOXVBMQSB-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)
![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)
![8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
![3-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-indole](/img/structure/B5315708.png)
![N-methyl-5-[(4-methylpiperazin-1-yl)methyl]-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5315716.png)


![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B5315738.png)
![N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315742.png)
![4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5315747.png)
![1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline](/img/structure/B5315759.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5315763.png)
![2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5315788.png)